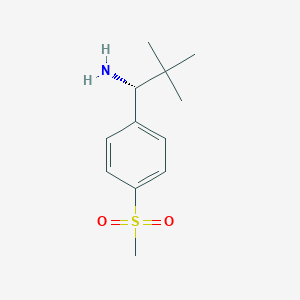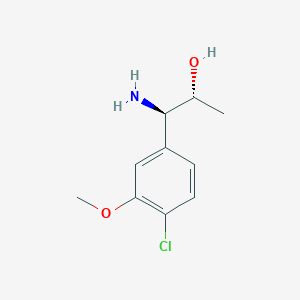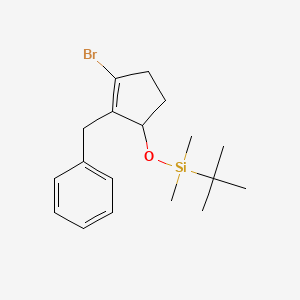![molecular formula C29H32F3N3O2 B15236823 Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B15236823.png)
Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a complex organic compound featuring a quinoline core substituted with a trifluoromethyl group and a bipiperidinylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. . The bipiperidinylmethyl moiety is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: The compound can be reduced to modify the quinoline core or the bipiperidinylmethyl moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while nucleophilic substitution can lead to various substituted quinoline derivatives.
科学的研究の応用
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific pathways influenced by the trifluoromethyl group.
Industry: Utilized in the development of advanced materials with unique properties conferred by the trifluoromethyl group.
作用機序
The mechanism of action of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with molecular targets influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The bipiperidinylmethyl moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Methyl 3-(piperidin-1-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate: Similar structure but with a single piperidine ring.
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-phenylquinoline-4-carboxylate: Lacks the trifluoromethyl group.
Uniqueness
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is unique due to the presence of both the trifluoromethyl group and the bipiperidinylmethyl moiety. The trifluoromethyl group significantly enhances the compound’s chemical stability and lipophilicity, while the bipiperidinylmethyl moiety provides additional binding interactions with biological targets.
特性
分子式 |
C29H32F3N3O2 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
methyl 3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C29H32F3N3O2/c1-37-28(36)26-23-10-3-4-11-25(23)33-27(20-8-7-9-21(18-20)29(30,31)32)24(26)19-34-16-12-22(13-17-34)35-14-5-2-6-15-35/h3-4,7-11,18,22H,2,5-6,12-17,19H2,1H3 |
InChIキー |
RZRLAVKGQDVDJU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F)CN4CCC(CC4)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid](/img/structure/B15236757.png)
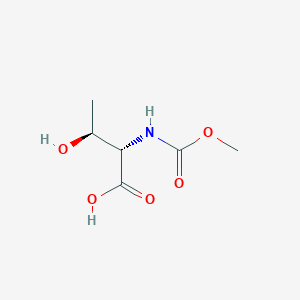
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)
![4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15236777.png)
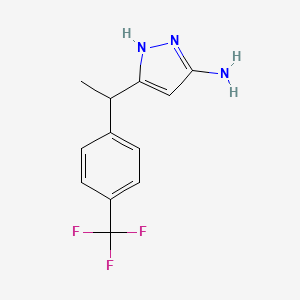
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)
